molecular formula C30H34N4O2S B15082506 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 539808-75-8

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B15082506
CAS No.: 539808-75-8
M. Wt: 514.7 g/mol
InChI Key: RALRABKMJWACOZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

539808-75-8

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20-16-21(2)28(22(3)17-20)31-27(35)19-37-29-33-32-26(34(29)24-10-8-7-9-11-24)18-36-25-14-12-23(13-15-25)30(4,5)6/h7-17H,18-19H2,1-6H3,(H,31,35)

InChI Key

RALRABKMJWACOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may also involve alkylation reactions and the use of various catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenoxy group are likely involved in binding to these targets, while the mesitylacetamide moiety may enhance the compound’s stability and solubility . The exact pathways and molecular interactions would require further research to elucidate fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound is compared to four analogs (Table 1) with variations in substituents on the triazole ring and acetamide group:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Triazole Substituents Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Properties/Modifications
Target Compound (539808-75-8) 4-phenyl, 5-((4-tert-butylphenoxy)methyl) N-mesityl (2,4,6-trimethylphenyl) C₃₁H₃₆N₄O₂S 528.708 High lipophilicity (tert-butyl, mesityl); steric bulk
Analog 1 (539808-71-4) 4-(2-methylphenyl), 5-((4-tert-butylphenoxy)methyl) N-(2,6-dichlorophenyl) C₃₁H₃₃Cl₂N₄O₂S 592.60 Electron-withdrawing Cl groups; increased polarity
Analog 2 (477313-63-6) 4-(4-methoxyphenyl), 5-(4-tert-butylphenyl) N-(2-isopropylphenyl) C₃₃H₃₉N₄O₂S 579.76 Methoxy (electron-donating); isopropyl enhances lipophilicity
Analog 3 (618441-46-6) 4-(4-tert-butylphenyl), 5-(phenoxymethyl) N-phenyl C₂₉H₃₁N₄O₂S 515.66 Reduced steric hindrance (no methyl groups on acetamide)
Analog 4 (573705-89-2) 4-allyl, 5-(thiophen-2-yl) N-(4-(benzyloxy)phenyl) C₂₆H₂₅N₄O₂S₂ 505.63 Thiophene (π-π interactions); benzyloxy enhances solubility

Impact of Substituents on Properties

Lipophilicity and Solubility :
  • Analog 1 ’s dichlorophenyl group increases polarity, which may improve solubility in polar solvents but reduce passive diffusion .
  • Analog 4 ’s benzyloxy group introduces moderate hydrophilicity, balancing solubility and permeability .
Electronic Effects :
  • Electron-withdrawing chlorine atoms in Analog 1 could increase electrophilicity, influencing reactivity in biological systems .
Steric Effects :
  • Analog 3 ’s unsubstituted N-phenyl acetamide offers minimal steric bulk, possibly improving binding to flat enzymatic pockets .

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a novel triazole derivative with a complex structure that suggests potential biological activities. Its molecular formula is C30H34N4O2SC_{30}H_{34}N_{4}O_{2}S, and it has garnered attention for its antifungal, antibacterial, and anticancer properties due to the presence of the triazole moiety.

Structure and Properties

The compound features a triazole ring, a phenyl group, and a tert-butyl substituent, contributing to its unique chemical behavior. The triazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Property Details
Molecular FormulaC30H34N4O2S
Molecular Weight538.67 g/mol
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C)C
InChIInChI=1S/C30H34N4O2S/c1-20...

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Studies have shown that compounds similar to 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide exhibit significant activity against various fungal pathogens. For instance, research indicates that certain triazole derivatives demonstrate effective fungicidal activity against Corynespora cassiicola and Pseudomonas syringae .

Antibacterial Activity

The antibacterial potential of triazoles has also been explored extensively. Compounds sharing structural similarities with the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that some triazole derivatives possess higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like vancomycin .

Anticancer Activity

The anticancer properties of triazole compounds are increasingly recognized. The unique combination of functional groups in 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide may enable it to inhibit specific cancer cell pathways. Research has highlighted the potential of triazole derivatives in targeting cancer cells through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The following table summarizes some key findings related to SAR for similar compounds:

Compound Name Structure Highlights Biological Activity
5-(Phenoxymethyl)-4H-1,2,4-triazoleContains a phenoxy group and triazoleAntifungal properties
N-[4-Phenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole]Similar triazole structure with pyridinePotential anticancer activity
2-[4-[4-(1H-Tetrazol-5-yl)butyl]phenoxymethyl]quinolineIncorporates quinoline structureAntimicrobial effects

Case Studies and Research Findings

Recent studies have synthesized various 1,2,4-triazole derivatives to evaluate their biological activities. For instance:

  • Microwave-Assisted Synthesis : A study reported the synthesis of multiple 1,2,4-triazole derivatives under microwave conditions which exhibited significant antifungal activity against Stemphylium lycopersici .
  • In Vivo Studies : Another investigation demonstrated that certain triazoles showed promising results in inhibiting fungal growth in vivo, indicating their potential application in agricultural settings .
  • Enzyme Inhibition Studies : Research has shown that some triazoles can inhibit key enzymes involved in fungal cell wall synthesis, thereby exerting their antifungal effects .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can researchers confirm structural fidelity?

  • Methodology :

  • Synthesis : The compound can be synthesized via a multi-step process involving:

Condensation of 4-(tert-butyl)phenol with chloroacetic acid under reflux conditions to form the phenoxymethyl intermediate.

Cyclization with thiourea derivatives to construct the 1,2,4-triazole core.

Thioether linkage formation using mercaptoacetic acid derivatives, followed by mesitylamine coupling .
Key parameters: Solvent selection (ethanol/DMF), temperature control (60–80°C), and catalyst use (e.g., triethylamine).

  • Structural Confirmation :
  • Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values).
  • Spectroscopy : IR (C=S stretch: 1,150–1,250 cm⁻¹; triazole ring: 1,600 cm⁻¹), ¹H/¹³C NMR (e.g., mesityl methyl protons at δ 2.2–2.4 ppm) .
  • Chromatography : TLC/HPLC (Rf retention or purity >95%) .

Q. How can solubility and formulation challenges be addressed for pharmacological studies?

  • Methodology :

  • Solubility Profiling : Test in polar (water, DMSO) and non-polar solvents (chloroform) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis.
  • Salt Formation : Synthesize sodium/potassium salts via reaction with NaOH/KOH to enhance aqueous solubility (e.g., 3–5x improvement) .
  • Co-solvents : Optimize DMSO-water mixtures (e.g., 10% DMSO for in vitro assays) .

Q. What analytical methods are critical for assessing compound stability under storage conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • Thermal stress (40–60°C for 14 days): Monitor decomposition via HPLC.
  • Photostability (ICH Q1B guidelines): Expose to UV light (320–400 nm) for 48 hours .
  • Degradation Product Identification : LC-MS/MS to detect oxidation byproducts (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to optimize pharmacological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., tert-butyl → methoxy on phenyl ring) and assess bioactivity changes.
  • Toxicity Screening : Compare IC50 values in cell viability assays (e.g., HEK293 cells) with structural analogs.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling :
  • Plasma protein binding (equilibrium dialysis): Adjust dosing regimens if >90% bound.
  • Metabolic stability (microsomal assays): Identify CYP450-mediated degradation pathways.
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. How do metal coordination complexes (e.g., Cu²⁺, Zn²⁺ salts) influence bioactivity?

  • Methodology :

  • Salt Synthesis : React the free acid with metal sulfates (1:1 molar ratio) in ethanol/water.
  • Bioactivity Comparison : Test antimicrobial activity (e.g., MIC against S. aureus) for free acid vs. Cu²⁺ salt (e.g., 4 μg/mL vs. 1.5 μg/mL improvement) .

Q. What reaction engineering principles improve scalability and yield?

  • Methodology :

  • Process Intensification :
  • Continuous flow reactors for high-purity triazole formation.
  • Membrane separation to isolate intermediates (e.g., 90% recovery rate) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. How can degradation pathways be characterized to ensure long-term stability?

  • Methodology :

  • Forced Degradation Studies :
  • Hydrolysis (pH 1–13): Identify acid/base-labile groups (e.g., ester linkages).
  • Oxidative stress (H2O2): Track thioether oxidation to sulfones.
  • Mechanistic Insights : DFT calculations (Gaussian 09) to model transition states .

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